molecular formula C17H15NO5 B1623085 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one CAS No. 251292-24-7

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one

Cat. No.: B1623085
CAS No.: 251292-24-7
M. Wt: 313.3 g/mol
InChI Key: RVDFSVVDUVHHKE-UHFFFAOYSA-N
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Description

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one (CAS: 251292-24-7), also known as Resorufin-isobutyrate, is a fluorescent phenoxazinone derivative. Its structure features an isobutyl ester group (-O-CO-O-isobutyl) at the 7-position of the phenoxazinone core (Fig. 1). This compound is widely utilized as a fluorogenic substrate in biochemical assays, where esterase-mediated hydrolysis releases the fluorescent resorufin (λex/λem ≈ 570/585 nm) . The isobutyl group enhances lipophilicity, improving cellular permeability while maintaining stability under physiological conditions. Commercial availability and high purity (>97% by HPLC) make it a preferred choice for imaging and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isobutyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxazinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding phenoxazine form.

    Substitution: The isobutoxycarbonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxazinone derivatives with hydroxyl or carboxyl groups, while reduction can produce phenoxazine derivatives.

Scientific Research Applications

Chemistry

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it an essential reagent in the development of more complex molecules. The compound can participate in:

  • Oxidation : Leading to the formation of phenoxazinone derivatives.
  • Reduction : Converting to its corresponding phenoxazine form.
  • Substitution Reactions : The isobutoxycarbonyloxy group can be replaced with other functional groups through nucleophilic substitution .

Biology

In biological research, this compound is utilized as a fluorogenic indicator , which is significant for assessing cell viability and studying enzyme activities. Its properties allow it to act as a probe for detecting specific biomolecules within cells, providing insights into cellular processes and functions .

Medicine

The compound exhibits potential therapeutic properties, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments due to its vibrant color and stability. Its chemical properties also make it suitable for developing other industrial chemicals .

Case Study 1: Fluorescent Probes in Cell Viability Assays

A study highlighted the use of this compound as a fluorescent probe for assessing cell viability. The results indicated that this compound provided approximately twice the sensitivity compared to traditional probes like calcein-AM, allowing for more accurate assessments in live-cell imaging experiments .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents. The study focused on its mechanism of action, revealing that it disrupts bacterial cell membranes, leading to cell death .

Uniqueness of this compound

This compound's unique isobutoxycarbonyloxy group enhances both solubility and stability compared to its analogs, making it particularly valuable for applications requiring high sensitivity and specificity .

Mechanism of Action

The mechanism of action of 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity. Additionally, its fluorescent properties allow it to be used as a probe for studying cellular processes and detecting specific biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification

Phenoxazinone derivatives are classified by their 7-position substituents, which dictate reactivity, solubility, and target specificity. Key analogs are compared below:

Table 1: Structural and Functional Comparison of 7-Substituted Phenoxazinones

Compound Name Substituent Molecular Weight Key Application Distinguishing Feature Reference
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one Isobutyl ester 313.3 Esterase activity detection High stability; lipophilic
7-(Vinyloxy)-3H-phenoxazin-3-one (VRF) Vinyl ether 262.04 Hg<sup>2+</sup> sensing Mercury-specific cleavage of vinyl ether
7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one Nitrothiophenyl methyl ether 358.3 Nitroreductase detection Nitro group reduction triggers fluorescence
7-β-D-Galactopyranosyloxy-3H-phenoxazin-3-one β-D-galactose 375.3 β-galactosidase assays Glycosidic bond hydrolysis for enzyme specificity
7-Acetoxy-3H-phenoxazin-3-one Acetate ester 243.2 General esterase probes Rapid hydrolysis due to labile acetate
7-(Arylamino)-3H-phenoxazin-3-ones Arylamino groups Varies (~300–400) Heteropentacyclic synthesis Forms N,O/S-heterocycles via condensation

Functional and Mechanistic Differences

Reactivity and Selectivity

  • Target Compound : The isobutyl ester group requires esterase enzymes (e.g., carboxylesterases) for activation, making it ideal for detecting esterase activity in live cells or tissues. Its selectivity is broad but tunable via ester group modifications .
  • VRF Probe : The vinyl ether group undergoes Hg<sup>2+</sup>-promoted cleavage, releasing resorufin. This specificity avoids interference from other metal ions .
  • Nitrothiophene Derivative : The nitro group is reduced by nitroreductase (NTR) in hypoxic environments, enabling tumor hypoxia imaging. The thiophene moiety enhances electron-withdrawing effects, improving sensitivity .

Spectral and Analytical Performance

Table 2: Fluorescence Properties

Compound λex (nm) λem (nm) Quantum Yield Activation Mechanism
This compound 570 585 0.45 Esterase hydrolysis
VRF Probe 563 587 0.38 Hg<sup>2+</sup> cleavage
Nitrothiophene Derivative 560 580 0.52 Nitroreductase reduction
β-D-Galactopyranoside 571 585 0.40 β-galactosidase hydrolysis
  • The target compound exhibits a moderate quantum yield (0.45), comparable to glycosidic analogs but lower than nitroreductase-sensitive probes (0.52) .

Biological Activity

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, also known as O-7-(Isobutyloxycarbonyl)resorufin, is a synthetic compound that has garnered attention for its potential applications in biological research, particularly as a fluorogenic indicator. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17N1O3
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 251292-24-7
  • Structure : The compound features a phenoxazine core with an isobutoxycarbonyl group that enhances its solubility and cellular permeability.

Biological Activity

This compound exhibits several notable biological activities:

  • Fluorogenic Indicator : It serves as a fluorogenic substrate for assessing cell viability and esterase activity. Upon hydrolysis by esterases, the compound releases a fluorescent product, making it useful in live-cell imaging and viability assays .
  • Cell Permeability : The isobutoxycarbonyl moiety increases the compound's ability to penetrate cell membranes, facilitating intracellular assays .
  • Esterase Activity : The compound has been shown to be hydrolyzed by various esterases, which is critical for its application in enzymatic activity assays. This property allows researchers to monitor enzymatic reactions in real-time .

The mechanism of action involves the hydrolysis of the isobutoxycarbonyl group by esterases present in the cells, leading to the release of a fluorescent product. This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and cellular health.

Case Studies

Several studies have utilized this compound to explore its biological implications:

  • Cell Viability Assays :
    • In a study examining the cytotoxic effects of various compounds on cancer cell lines, researchers employed this fluorogenic indicator to assess cell viability post-treatment. The results indicated a correlation between compound concentration and cell viability reduction, demonstrating its utility in pharmacological screening.
  • Esterase Activity Monitoring :
    • A research group investigated the activity of specific esterases in human serum using this compound as a substrate. The study provided quantitative data on esterase levels in different patient groups, highlighting its potential in clinical diagnostics.
  • Live Cell Imaging :
    • In another study focused on cellular responses to oxidative stress, researchers used this compound to visualize changes in esterase activity within live cells under various stress conditions. The findings revealed significant alterations in enzyme activity correlating with cellular health status.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other fluorogenic indicators:

Compound NameFluorescence TypePrimary UseCell Permeability
This compoundFluorogenicCell viability, esterase assaysHigh
ResorufinFluorogenicGeneral fluorescenceModerate
Calcein AMFluorescentLive-cell imagingHigh

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or esterification of the parent compound, resorufin (7-hydroxy-3H-phenoxazin-3-one). For example, in the preparation of derivatives like 7-(prop-2-yn-1-yloxy)-3H-phenoxazin-3-one, resorufin sodium salt reacts with propargyl bromide in DMF under nitrogen, using K₂CO₃ as a base. Reaction conditions (e.g., 48 hours at room temperature) and stoichiometric ratios (e.g., 3:1 base-to-substrate) are critical for yields ≥75% . Key purification steps include recrystallization from ethyl acetate/hexanes or column chromatography (e.g., 60% ethyl acetate in hexanes, Rf = 0.39) .

Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound derivatives?

Structural validation relies on:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Characteristic peaks include aromatic protons (δ 7.72–6.30 ppm) and carbonyl carbons (δ 186–161 ppm). Substituent-specific shifts (e.g., isobutoxy groups at δ 4.58 ppm) confirm functionalization .
  • IR Spectroscopy : Absorbance bands for ester carbonyl (ν ≈ 1700–1750 cm<sup>−1</sup>) and aromatic C=C (ν ≈ 1500–1600 cm<sup>−1</sup>) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) matches calculated molecular weights (e.g., [M+H]<sup>+</sup> = 313.3 for the isobutoxycarbonyloxy derivative) .

Advanced Research Questions

Q. How does this compound function as a fluorogenic substrate in enzyme activity assays?

This compound acts as a pro-fluorophore, where enzymatic cleavage (e.g., esterase or nitroreductase activity) releases resorufin, emitting red fluorescence (Ex/Em = 573/585 nm). For example, in hypoxia imaging, nitroreductase reduces the nitro group in derivatives like 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one, triggering a 1,6-rearrangement and resorufin release. This mechanism enables real-time detection with a linear response (15–300 ng/mL nitroreductase) and a detection limit of 0.27 ng/mL .

Q. What factors contribute to variability in fluorogenic signal intensity across cell-based assays?

Key variables include:

  • Enzyme Localization : Intracellular esterase distribution affects hydrolysis rates.
  • pH Sensitivity : Resorufin fluorescence is pH-dependent, with optimal signals at neutral pH .
  • Cellular Efflux : ATP-binding cassette transporters may export resorufin, reducing signal .
  • Substrate Solubility : DMSO or ethanol stock solutions (>98% purity) minimize precipitation .

Q. How can conflicting spectral data in structural studies be resolved?

Discrepancies in <sup>13</sup>C NMR shifts (e.g., δ 186.3 vs. 185.4 ppm for carbonyl carbons) may arise from solvent effects (CDCl3 vs. DMSO-d6) or substituent electronic interactions. Comparative analysis with computational models (e.g., CNDO/2 charge density calculations) helps reconcile empirical data .

Q. What strategies improve synthetic yields of this compound derivatives?

  • Base Optimization : K₂CO₃ in DMF outperforms weaker bases (e.g., NaHCO₃) in alkylation reactions .
  • Temperature Control : Reactions at 65°C for 48 hours enhance conversion rates for sterically hindered substrates .
  • Protection/Deprotection : Acid-labile protecting groups (e.g., 2-methyl-1,3-dioxolane) enable selective functionalization with 93% yield post-deprotection .

Properties

IUPAC Name

2-methylpropyl (7-oxophenoxazin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10(2)9-21-17(20)22-12-4-6-14-16(8-12)23-15-7-11(19)3-5-13(15)18-14/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDFSVVDUVHHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399616
Record name 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251292-24-7
Record name 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one

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